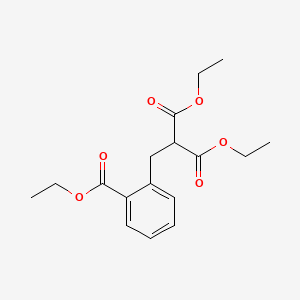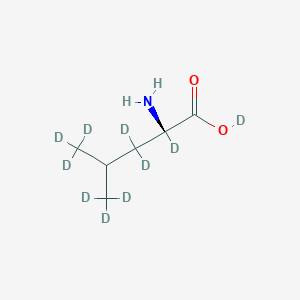
L-Leucine-2,3,3,4,5,5,5,5',5',5'-D10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is an isotopically labeled compound of L-Leucine, a branched-chain amino acid. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, at multiple positions. The molecular formula for L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is (CD3)2CDCD2CD(NH2)CO2H . This isotopic labeling makes it particularly useful in various scientific research applications, including metabolic studies and mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is typically synthesized through isotopic exchange reactions. The process involves reacting L-Leucine with deuterium-labeled reagents under specific conditions to replace hydrogen atoms with deuterium . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
In an industrial setting, the production of L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 involves large-scale isotopic exchange reactions. The process is optimized to achieve high yields and purity levels, often exceeding 98% isotopic purity . The industrial methods also focus on cost-effectiveness and scalability to meet the demands of research and commercial applications.
化学反应分析
Types of Reactions
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 can lead to the formation of keto acids, while reduction can yield amino alcohols .
科学研究应用
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and study the kinetics of leucine metabolism.
Mass Spectrometry: Serves as an internal standard for quantitative analysis of leucine and its metabolites.
Biological Research: Helps in studying protein synthesis and degradation, as well as the regulation of mTOR signaling pathways.
Medical Research: Investigated for its role in muscle protein synthesis and potential therapeutic applications in muscle-wasting diseases.
Industrial Applications: Used in the development of nutritional supplements and pharmaceuticals.
作用机制
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 exerts its effects primarily through the activation of the mTOR signaling pathway. This pathway is crucial for regulating cell growth, protein synthesis, and autophagy. The deuterium labeling allows for precise tracking and quantification of leucine’s role in these processes . The molecular targets include mTORC1, a key protein complex in the mTOR pathway, and various downstream effectors involved in protein synthesis and cell growth .
相似化合物的比较
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is unique due to its extensive deuterium labeling, which distinguishes it from other isotopically labeled leucine compounds. Similar compounds include:
L-Leucine-5,5,5-D3: Labeled with deuterium at three positions, used in mass spectrometry and protein quantification.
L-Leucine-13C6: Labeled with carbon-13, used in metabolic studies and stable isotope labeling.
L-Leucine-15N: Labeled with nitrogen-15, used in protein synthesis studies and NMR spectroscopy.
These compounds share similar applications but differ in the extent and type of isotopic labeling, which affects their specific uses and advantages in research.
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
141.23 g/mol |
IUPAC 名称 |
deuterio (2S)-2-amino-2,3,3,5,5,5-hexadeuterio-4-(trideuteriomethyl)pentanoate |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,5D/hD |
InChI 键 |
ROHFNLRQFUQHCH-GDVYFOOUSA-N |
手性 SMILES |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(C([2H])([2H])[2H])C([2H])([2H])[2H])N |
规范 SMILES |
CC(C)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane](/img/structure/B13826162.png)
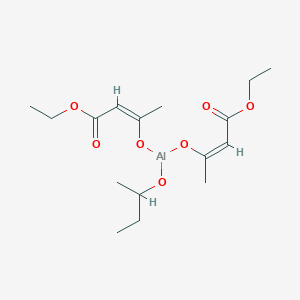
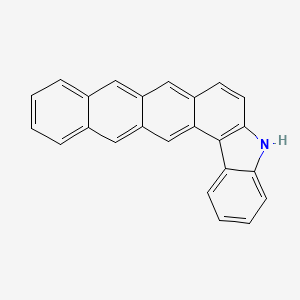
![2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide](/img/structure/B13826184.png)
![(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide](/img/structure/B13826191.png)

![(3S,3'S,6S,6'S)-6,6'-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene-1,18-diyl)bis(1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol)](/img/structure/B13826203.png)
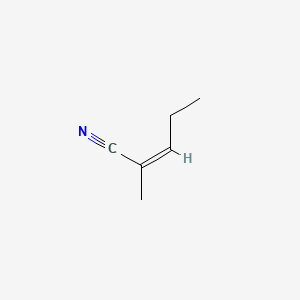
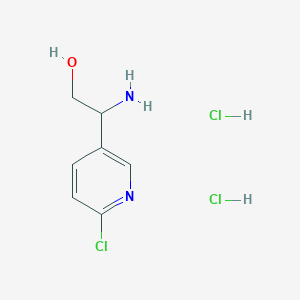
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)
